2-Fluoropropane-1-sulfonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

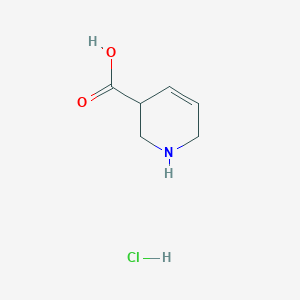

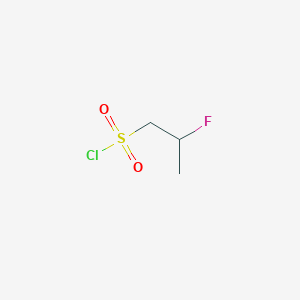

2-Fluoropropane-1-sulfonyl chloride is a unique chemical compound with the empirical formula C3H6ClFO2S . It has a molecular weight of 160.59 . This compound is provided to early discovery researchers as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as 2-Fluoropropane-1-sulfonyl chloride, has been a topic of interest in recent research . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors . Another method involves a simple NaClO2-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts .Molecular Structure Analysis

The molecular structure of 2-Fluoropropane-1-sulfonyl chloride is represented by the SMILES string CC(F)CS(Cl)(=O)=O . This representation provides a textual way to describe the structure of a chemical compound.Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This process involves the generation of fluorosulfonyl radicals from different precursors .Scientific Research Applications

Organic Synthesis

2-Fluoropropane-1-sulfonyl chloride: is a valuable reagent in organic synthesis. It can be used to introduce sulfonyl fluoride groups into organic molecules, which is a key step in synthesizing various organic compounds. The presence of the fluorine atom increases the reactivity of the sulfonyl group, making it a versatile intermediate for further chemical transformations .

Chemical Biology

In chemical biology, 2-Fluoropropane-1-sulfonyl chloride serves as a precursor for the synthesis of sulfonyl fluorides. These compounds are used as probes in biological systems to study protein functions and interactions. The sulfonyl fluoride group can selectively label active sites in enzymes, providing insights into enzyme mechanisms .

Drug Discovery

The compound plays a significant role in drug discovery. It is used to generate sulfonyl fluorides that can act as inhibitors for various enzymes. This is particularly useful in the development of new pharmaceuticals, where selective inhibition of target enzymes is crucial for therapeutic efficacy .

Materials Science

In materials science, 2-Fluoropropane-1-sulfonyl chloride is used to modify the surface properties of materials. For instance, it can be used to introduce sulfonyl fluoride groups onto polymers, which can alter their hydrophobicity, adhesion, and other surface characteristics important for material applications .

Fluorescent Probes Synthesis

This compound is instrumental in the synthesis of fluorescent probes. These probes are essential tools in medical and environmental analysis, as they can bind to specific biomolecules and emit fluorescence, allowing for the detection and study of these molecules in complex biological or environmental samples .

Environmental Analysis

2-Fluoropropane-1-sulfonyl chloride: can be used to create sensors for environmental pollutants. The sulfonyl fluoride group can react with specific contaminants, leading to a change in fluorescence or other detectable signals. This makes it a valuable tool for monitoring environmental health and safety .

Mechanism of Action

Target of Action

2-Fluoropropane-1-sulfonyl chloride is a type of sulfonyl chloride, a group of compounds known for their reactivity with amines . The primary targets of 2-Fluoropropane-1-sulfonyl chloride are therefore likely to be amines, particularly primary and secondary amines . These amines are prevalent in biological systems, serving as the building blocks of proteins and playing key roles in various biochemical processes.

Mode of Action

The interaction between 2-Fluoropropane-1-sulfonyl chloride and its targets involves a nucleophilic substitution reaction . In this reaction, the amine acts as a nucleophile, donating a pair of electrons to form a bond with the electrophilic sulfur atom of the sulfonyl chloride . This results in the displacement of the chloride ion and the formation of a sulfonamide .

Biochemical Pathways

The formation of sulfonamides could alter the function of these molecules, thereby affecting the associated biochemical pathways .

Result of Action

The molecular and cellular effects of 2-Fluoropropane-1-sulfonyl chloride’s action would depend on the specific amine targets it interacts with. By forming sulfonamides with these targets, it could potentially alter their function. This could lead to changes in cellular processes or signaling pathways involving these targets .

Future Directions

Sulfonyl fluorides, including 2-Fluoropropane-1-sulfonyl chloride, have found widespread applications in various fields . The development of new synthesis methods, such as direct fluorosulfonylation with fluorosulfonyl radicals, opens up new possibilities for the production and application of these compounds .

properties

IUPAC Name |

2-fluoropropane-1-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClFO2S/c1-3(5)2-8(4,6)7/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPTVLLUSZGIRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS(=O)(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClFO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1146664-21-2 |

Source

|

| Record name | 2-fluoropropane-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[butyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2761748.png)

![N-[2-(3-chlorophenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide](/img/structure/B2761751.png)

![N-(4-chlorophenyl)-2-{[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2761764.png)

![6-[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one](/img/structure/B2761767.png)